pKa Comparison of 3-Fluoro-L-tyrosine vs. L-Tyrosine and 2-Fluorotyrosine
The pKa of the phenolic hydroxyl group is a critical determinant of a tyrosine analog's utility as a mechanistic probe or in protein engineering. The introduction of a single fluorine atom at the 3-position significantly acidifies this proton. The predicted pKa for 3-fluoro-L-tyrosine is 9.1, a substantial decrease from L-tyrosine's pKa of 10.1 . Experimental pKa values for 2-fluorotyrosine and 3-fluorotyrosine are reported as 9.2 [1], which, while more acidic than L-tyrosine, do not differentiate the two. However, in a protein context, 2FY has been shown to cause less perturbation to the local pKa compared to 3FY, making it a potentially more suitable alternative when maintaining native-like electrostatics is critical [2].
| Evidence Dimension | Phenolic hydroxyl group acidity (pKa) |
|---|---|
| Target Compound Data | pKa = 9.1 (predicted) ; ~9.2 (experimental) [1] |
| Comparator Or Baseline | L-Tyrosine (pKa ~10.1), 2-Fluorotyrosine (pKa ~9.2) [1] |
| Quantified Difference | ~0.9-1.0 pKa units lower than L-Tyrosine; similar to 2-Fluorotyrosine in solution, but with different behavior in protein context. |
| Conditions | Solution (predicted and experimental); Protein context (qualitative perturbation difference) |
Why This Matters
This large shift in pKa alters protonation state at physiological pH, which can be leveraged to study pH-dependent enzyme mechanisms or to engineer proteins with altered pH-activity profiles, but researchers must choose between 2FY and 3FY based on whether minimal pKa perturbation is desired.
- [1] Phillips, R. S., et al. (2003). The role of acidic dissociation of substrate's phenol group in the mechanism of tyrosine phenol-lyase. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. https://doi.org/10.1016/S1570-9639(03)00197-3 View Source
- [2] Pomerantz, W. C., et al. (2019). 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. Journal of Biomolecular NMR. https://doi.org/10.1007/s10858-019-00281-x View Source
